

Application Notes and Protocols for 4-tert-Butylbenzaldehyde as a Chromatographic Standard

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Compound of Interest

Compound Name: 4-Butylbenzaldehyde

Cat. No.: B075662

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Introduction

4-tert-Butylbenzaldehyde (4-t-BB) is an aromatic aldehyde widely used as an intermediate in the synthesis of fragrances, agricultural chemicals, and pharmaceuticals.^[1] Its stable structure and distinct physicochemical properties make it a suitable candidate for use as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a standard, it is essential for method development, validation, and routine quality control analysis, allowing for the accurate quantification of the compound itself or related substances in diverse sample matrices.

This document provides detailed application notes and protocols for the use of 4-tert-Butylbenzaldehyde as a standard in HPLC-UV and GC-FID analysis.

Physicochemical Properties of 4-tert-Butylbenzaldehyde

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.

Property	Value
CAS Number	939-97-9
Molecular Formula	C ₁₁ H ₁₄ O
Molecular Weight	162.23 g/mol [2]
Appearance	Colorless to pale yellow liquid[3]
Boiling Point	248.7 °C (at 760 mmHg)[4]
Density	0.97 g/mL[4]
Solubility	120 mg/L in water[4]
Purity (Typical)	>95.0% (GC)[3]

Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note describes a reverse-phase HPLC method for the quantitative determination of 4-tert-Butylbenzaldehyde. The protocol is suitable for purity assessment and quantification in various sample matrices.

Experimental Protocol

1. Standard Solution Preparation:

- **Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

- Accurately weigh a known amount of the sample containing 4-tert-Butylbenzaldehyde.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.
- Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions: The following table outlines the recommended HPLC parameters, which may be adapted from methods used for similar compounds like benzaldehyde.[\[5\]](#)

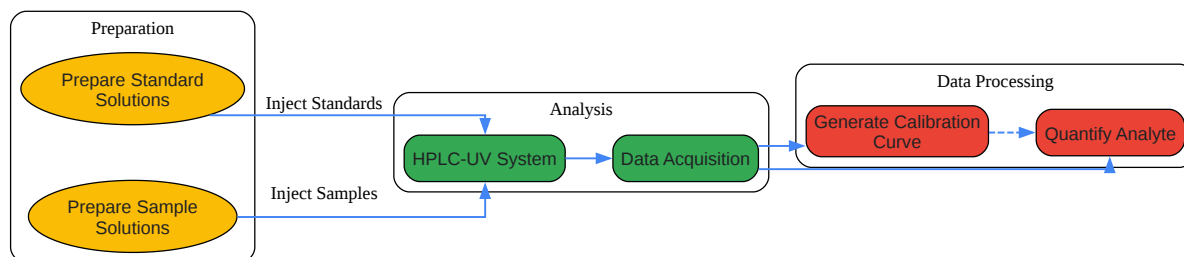
Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)
Flow Rate	2.0 mL/min [5]
Injection Volume	20 µL
Column Temperature	25 °C
UV Detection	254 nm [5]
Run Time	10 minutes

Data Presentation: Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[\[6\]](#) The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter	Description	Typical Acceptance Criteria
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) \geq 0.999[7]
Accuracy	The closeness of test results to the true value, often assessed by spike recovery.	Recovery between 98.0 - 102.0%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (RSD) \leq 2.0%
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise Ratio of 3:1[7]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise Ratio of 10:1
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No interference from placebo or related substances at the retention time of the analyte.

Mandatory Visualization: HPLC Workflow



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Caption: Workflow for quantitative HPLC-UV analysis.

Application Note 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This application note provides a protocol for the quantification of 4-tert-Butylbenzaldehyde using GC-FID. This method is suitable for volatile and semi-volatile samples and can be used for purity testing and assay determination.

Experimental Protocol

1. Standard Solution Preparation:

- **Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde and dissolve it in 100 mL of a suitable solvent such as dichloromethane or hexane.
- **Working Standard Solutions:** Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

2. Sample Preparation:

- Dissolve a known quantity of the sample in the same solvent used for the standard solutions.
- Ensure the final concentration is within the linear range of the method.
- If necessary, filter the sample through a 0.45 µm syringe filter suitable for organic solvents.

3. GC-FID Instrumentation and Conditions: The following GC parameters are based on established methods for the analysis of benzaldehyde and related aromatic compounds.[8]

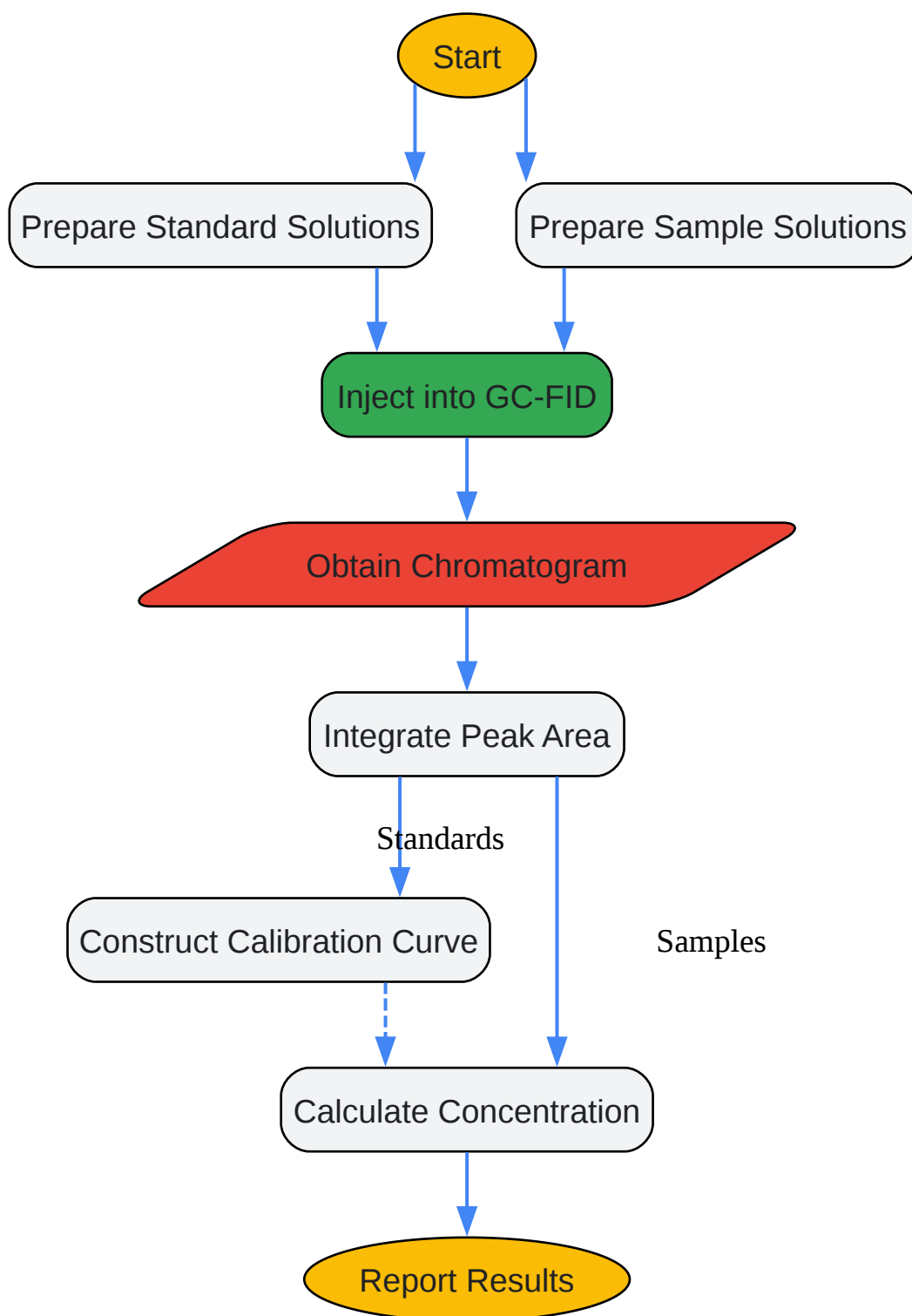
Parameter	Recommended Condition
GC System	Agilent 8890 GC with FID or equivalent
Column	RXI-5Sil MS (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL (Split mode, 50:1 split ratio)
Oven Program	Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector	Flame Ionization Detector (FID)
Detector Temp.	300 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N ₂)	25 mL/min

Data Presentation: Representative Performance Data

The following table presents typical performance data that can be expected from a validated GC-FID method for the analysis of 4-tert-Butylbenzaldehyde.

Parameter	Representative Value
Retention Time	~10.5 minutes (under conditions specified)
Linearity Range	10 - 500 µg/mL
Correlation Coefficient (r ²)	> 0.998
LOD	~1 µg/mL
LOQ	~3 µg/mL
Precision (%RSD)	< 1.5%

Mandatory Visualization: GC-FID Workflow



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Caption: Workflow for quantitative GC-FID analysis.

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